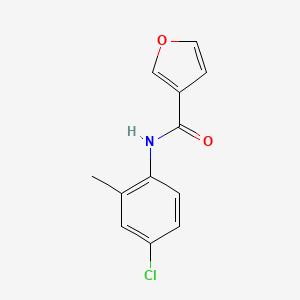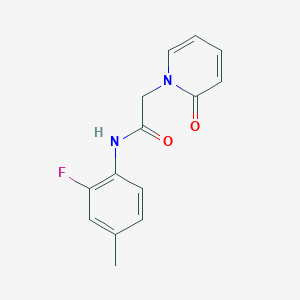
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPM is a synthetic compound that belongs to the class of piperidine derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves its binding to the dopamine D3 receptor and sigma-1 receptor. (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to act as a competitive antagonist of the dopamine D3 receptor, which blocks the binding of dopamine to the receptor and inhibits its downstream signaling pathways. (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been found to modulate the activity of the sigma-1 receptor, which has been suggested to play a role in the regulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone have been studied extensively in vitro and in vivo. (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to inhibit the release of dopamine in the brain, which has been suggested to contribute to its potential therapeutic effects in neurological disorders. (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been found to modulate the activity of several intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor and sigma-1 receptor. However, (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, including the investigation of its potential therapeutic applications in neurological disorders, the optimization of its synthesis method to achieve higher yields and purity, and the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone in vivo and to elucidate its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves the reaction of 2-methoxypyridine-3-carboxylic acid with 4-phenylpiperidine-1-carboxylic acid, followed by the conversion of the resulting intermediate into (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. The synthesis of (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been reported in several scientific publications, and the method has been optimized to achieve high yields.
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been reported to act as a selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. (2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been found to exhibit affinity for the sigma-1 receptor, which has been suggested to play a role in neuroprotection and neuroplasticity.
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-16(8-5-11-19-17)18(21)20-12-9-15(10-13-20)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANGWYLMPCJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)












